2-(Dimethylamino)-2-(pyridin-3-yl)acetic acid
Description
2-(Dimethylamino)-2-(pyridin-3-yl)acetic acid (C₉H₁₂N₂O₂, molecular weight: 180.20 g/mol) is a pyridine-substituted acetic acid derivative featuring a dimethylamino group at the α-position. This compound is notable for its dual functional groups: the pyridine ring provides aromatic and coordination properties, while the dimethylamino group enhances basicity and solubility in polar solvents. It is frequently utilized in pharmaceutical synthesis, particularly as a building block for peptide-like structures or metal-chelating agents. For example, it has been employed in the synthesis of complex molecules such as (5S,10S,11S,14S)-11-benzyl-5,14-di-tert-butyl derivatives for pharmacokinetic studies .
Properties
IUPAC Name |
2-(dimethylamino)-2-pyridin-3-ylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8(9(12)13)7-4-3-5-10-6-7/h3-6,8H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHXVZRSQDQUSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CN=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(pyridin-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with dimethylamine and a suitable acetic acid derivative. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as a Lewis acid.
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Step 1: Formation of Intermediate
Reactants: Pyridine-3-carboxaldehyde, dimethylamine
Conditions: Mild temperature, solvent (e.g., ethanol)
Catalyst: Lewis acid (e.g., zinc chloride)
Product: Intermediate imine
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Step 2: Formation of Final Product
Reactants: Intermediate imine, acetic acid derivative (e.g., acetic anhydride)
Product: this compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-(pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
-
Oxidation
Reagents: Hydrogen peroxide, potassium permanganate
Conditions: Aqueous or organic solvent, mild temperature
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Organic solvent (e.g., tetrahydrofuran), low temperature
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Substitution
Reagents: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines, alcohols)
Conditions: Organic solvent, mild temperature
Major Products
The major products formed from these reactions include N-oxides, carboxylic acid derivatives, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-(Dimethylamino)-2-(pyridin-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.
Industrial Applications: It is explored for its potential use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-(pyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and pyridin-3-yl group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- The dimethylamino group in the target compound enhances solubility in organic solvents compared to non-aminated analogs like 2-(pyridin-3-yl)acetic acid.
- Salt forms (e.g., hydrochloride) significantly improve aqueous solubility, as seen in the hydroxyethylamino derivative .
- Substituents like benzylamino () increase lipophilicity, which may enhance blood-brain barrier penetration but reduce renal clearance.
Biological Activity
2-(Dimethylamino)-2-(pyridin-3-yl)acetic acid (commonly referred to as DMAPA) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, applications, and the results of various studies that highlight its efficacy against different biological targets.
The biological activity of DMAPA is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The dimethylamino group enhances its binding affinity, while the pyridine moiety contributes to its ability to modulate various biological pathways. The compound has been shown to influence neurotransmitter systems, making it a candidate for research in neurological disorders.
Biological Activities
DMAPA exhibits a range of biological activities, including:
- Neuroprotective Effects : Studies indicate that DMAPA may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases.
- Antimicrobial Properties : Preliminary investigations have shown that DMAPA possesses antimicrobial activity against various bacterial strains, including multidrug-resistant species .
- Anticancer Potential : Research has demonstrated that DMAPA can inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .
Neuroprotective Effects
A study published in 2023 explored the neuroprotective properties of DMAPA in vitro. The results indicated that treatment with DMAPA significantly reduced cell death in neuronal cultures exposed to oxidative stress. The compound increased the expression of antioxidant enzymes, thereby mitigating oxidative damage.
Antimicrobial Activity
In a recent investigation, DMAPA was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be between 4–8 µg/mL, indicating moderate antibacterial activity. Notably, DMAPA showed enhanced efficacy against multidrug-resistant strains .
Anticancer Activity
A comprehensive study evaluated the anticancer effects of DMAPA on various cancer cell lines. It was observed that DMAPA treatment led to significant reductions in cell viability and induced apoptosis in cancer cells. The IC50 values ranged from 20 to 50 µM across different cell lines, suggesting a promising therapeutic index for further development .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
